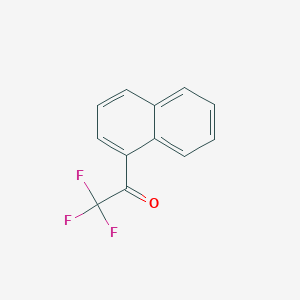
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone
Descripción general
Descripción
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is a chemical compound with the CAS number 6500-37-4 . It is also known as Ethanone .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone involves two stages. In the first stage, 1-naphthaldehyde and (trifluoromethyl)trimethylsilane react with tetrabutyl ammonium fluoride in tetrahydrofuran at temperatures between -20 and 20 degrees Celsius for 6 hours. In the second stage, water is added to the reaction mixture in tetrahydrofuran at temperatures between 0 and 20 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is C12H7F3O . The molecular weight is 224.18 .Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is a powder . Its melting point is between 36 and 38 degrees Celsius . The predicted boiling point is 284.0±35.0 degrees Celsius, and the predicted density is 1.307±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Green Synthesis and Biological Studies
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone and its derivatives have been synthesized through environmentally friendly methods like microwave irradiation, using eco-friendly and inexpensive catalysts. These compounds have demonstrated significant antimicrobial activity against various bacterial and fungal species, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Penicillium species, Candida albicans, and Aspergillus niger. This research highlights the potential of these compounds in antimicrobial applications (Nandhikumar & Subramani, 2018).
Optical Resolution in Biochemistry
The compound has been used in the optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols by lipase-catalyzed enantioselective acetylation. This process is crucial in the preparation of specific enantiomers of compounds, which is vital in pharmaceutical and biochemical research (Kato et al., 1995).
Crystal Structure Analysis
The crystal structure of 2′-Acetonaphthone, a derivative of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone, has been analyzed. Understanding the crystal structure of such compounds can provide insights into their physical and chemical properties, which is important for various applications in materials science and chemistry (Shotonwa & Boere, 2012).
Synthesis of Trifluoromethyl-substituted Naphthalenes
Research has explored the synthesis of trifluoromethyl-substituted naphthalenes using 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone derivatives. These fluorinated naphthalenes have potential applications in materials science, pharmaceuticals, and agrochemicals due to their unique chemical properties (Mellor et al., 2000).
Electrochemical Applications
The compound has been used in modifying carbon paste electrodes for electrochemical sensing. Such modified electrodes have shown high electrocatalytic activity and are used for the detection of various biological molecules, showcasing its application in the development of sensitive and selective electrochemical sensors (Mohammadi et al., 2018).
Phototrigger Applications
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone derivatives have been used as phototriggers in caging applications. Thishas enabled the release of parent carboxylic acids upon irradiation in an aqueous environment, demonstrating the potential for controlled release in various biochemical applications (Khade & Singh, 2007).
Luminescence and Fluorescence Studies
The derivatives of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone have been studied for their luminescence properties, particularly in the context of europium (III) complexes. These studies are significant in the field of photophysics, contributing to the understanding of fluorescence and luminescence mechanisms in complex molecules, which have applications in imaging and sensing technologies (Li et al., 2014).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of β-adrenergic receptor blocker precursors. This application is crucial in the field of medicinal chemistry for the development of specific, chirally pure drugs, demonstrating the compound's utility in pharmaceutical synthesis (Taşdemir et al., 2020).
Solvent-Free Chemical Synthesis
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone has been used in solvent-free grinding techniques for selective iodination reactions. This approach is significant for green chemistry, as it reduces the use of harmful solvents and offers advantages in yield, reaction conditions, and simplicity (Zangade et al., 2012).
Photophysical Probes in Biological Systems
The compound and its derivatives have been studied as photophysical probes in aqueous mixtures of various alcohols. These probes are widely used to study biological systems and their interaction with solvents, which is essential for understanding molecular behavior in different environments (Cerezo et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWOGKZDGCRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505193 | |
| Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone | |
CAS RN |
6500-37-4 | |
| Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)
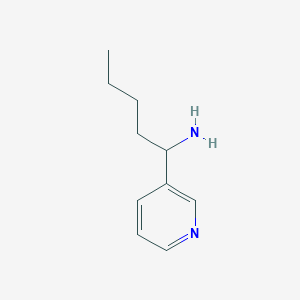
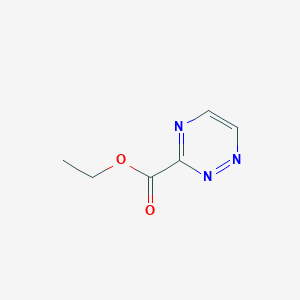
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
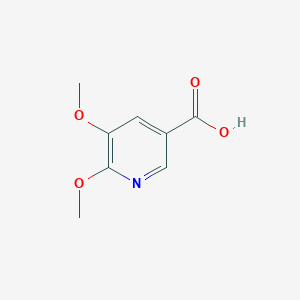
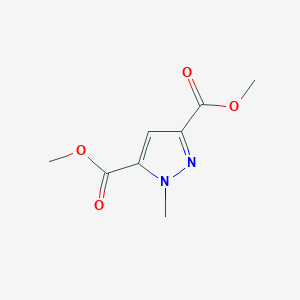



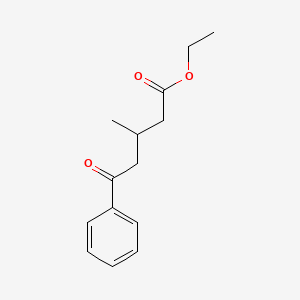
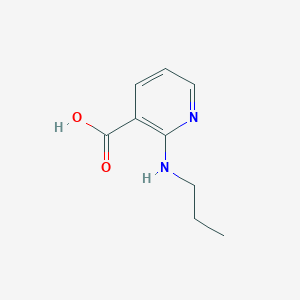
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)